molecular formula C9H12ClF2NO2 B3097460 [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride CAS No. 1311317-05-1

[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride

Cat. No.: B3097460
CAS No.: 1311317-05-1
M. Wt: 239.65
InChI Key: REZMFMNZVJTEIP-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methanamine group attached to a phenyl ring substituted with difluoromethoxy and methoxy groups, making it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride typically involves the introduction of difluoromethoxy and methoxy groups onto a phenyl ring, followed by the attachment of a methanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group. This process can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to achieve high yields and selectivity. The reaction conditions are optimized to ensure efficient production while maintaining the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. These interactions can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both difluoromethoxy and methoxy groups provides distinct electronic and steric effects, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(difluoromethoxy)-3-methoxyphenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2.ClH/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11;/h2-4,9H,5,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZMFMNZVJTEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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